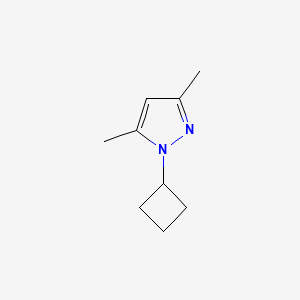

1-Cyclobutyl-3,5-dimethyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Scaffolds in Organic Synthesis and Coordination Chemistry

The pyrazole moiety is a privileged scaffold in the chemical sciences due to its versatile applications. cato-chem.combldpharm.com In organic synthesis, pyrazole derivatives are highly valued as synthetic intermediates. Their aromatic nature and multiple reactive sites allow for a wide range of chemical transformations, including electrophilic and nucleophilic substitutions, making them adaptable precursors for constructing more complex molecular architectures. The classical and most common method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This robust method allows for the creation of a diverse library of substituted pyrazoles.

In the realm of coordination chemistry, pyrazoles and their derivatives have been extensively used as ligands for a wide array of metal ions. The nitrogen atoms of the pyrazole ring act as excellent donor sites, enabling the formation of stable coordination complexes with varied geometries and nuclearities. These complexes are instrumental in catalysis, materials science, and the development of new therapeutic agents. The ability to tune the electronic and steric properties of the pyrazole ligand by altering its substituents is a key factor driving its widespread use.

Structural Context of 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole as an N-Substituted Pyrazole Derivative

This compound is structurally defined by a central 1H-pyrazole ring with three substituents.

1H-Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

N1-Substituent: A cyclobutyl group is attached to one of the nitrogen atoms. The puckered, four-membered aliphatic ring introduces specific steric bulk and conformational constraints. In medicinal chemistry, cyclobutane (B1203170) rings are known to improve metabolic stability and can be used to direct the orientation of other functional groups.

C3 and C5 Substituents: Two methyl groups are attached to the carbon atoms adjacent to the nitrogen atoms. These groups influence the electron density and reactivity of the pyrazole ring.

The synthesis of this compound follows the principles of the Knorr pyrazole synthesis. The reaction involves the condensation of cyclobutylhydrazine (B1320886) with pentane-2,4-dione (also known as acetylacetone). This reaction is a reliable and high-yielding method for producing 3,5-disubstituted pyrazoles.

Table 1: General Properties of this compound Components

| Component | Chemical Class | Key Features |

| Pyrazole Ring | Aromatic Heterocycle | Contains two adjacent nitrogen atoms; acts as a versatile chemical scaffold. |

| Cyclobutyl Group | Alicyclic Alkane | Four-membered, puckered ring; provides steric bulk and conformational rigidity. |

| Methyl Groups | Alkyl Substituent | Electron-donating groups; influence the electronic properties of the pyrazole core. |

Research Trajectories and Academic Relevance of the 1H-Pyrazole Framework

The 1H-pyrazole framework is at the forefront of numerous research trajectories, driven by its proven utility in several high-impact fields. The academic relevance of pyrazoles stems from their structural and electronic versatility, which allows for systematic modification to achieve desired properties.

Key areas of research involving the 1H-pyrazole framework include:

Medicinal Chemistry: Pyrazole derivatives are integral to the development of new pharmaceuticals. Their wide range of biological activities has led to their incorporation into drugs for treating various conditions. The structural modifications, such as the N-substitution seen in this compound, are a primary strategy for optimizing the efficacy and safety of these agents.

Agrochemicals: The pyrazole scaffold is also prominent in the design of modern pesticides and herbicides. Researchers continue to explore novel pyrazole derivatives to develop more effective and environmentally benign crop protection solutions.

Materials Science: The unique photophysical properties of certain pyrazole derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.

Catalysis: As robust ligands in coordination chemistry, pyrazole-based complexes are continuously being developed for applications in homogeneous and heterogeneous catalysis, facilitating a wide range of important chemical transformations.

The study of specific derivatives like this compound contributes to the fundamental understanding of structure-activity relationships within this vital class of heterocyclic compounds.

Table 2: Representative Spectroscopic Data for a Comparative Compound: 3,5-dimethyl-1-phenyl-1H-pyrazole

Note: This data is for a structurally related compound and is provided for illustrative purposes to indicate the expected spectral characteristics for an N-substituted dimethylpyrazole.

| Spectroscopic Data | Value |

| ¹H NMR (CDCl₃, 200 MHz) δ | 7.46-7.33 (m, 4H), 7.29-7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H) |

| ¹³C NMR (CDCl₃, 50 MHz) δ | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 |

| MS (ESI) m/z | 173 [M+H]⁺ |

Data sourced from a study on the synthesis of pyrazoles. cato-chem.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

1-cyclobutyl-3,5-dimethylpyrazole |

InChI |

InChI=1S/C9H14N2/c1-7-6-8(2)11(10-7)9-4-3-5-9/h6,9H,3-5H2,1-2H3 |

InChI Key |

IEISAZOQQCCDEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2CCC2)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclobutyl 3,5 Dimethyl 1h Pyrazole and Analogues

Classical and Modern Cyclocondensation Approaches for Pyrazole (B372694) Ring Formation

Cyclocondensation reactions are the most traditional and widely employed methods for constructing the pyrazole ring. These reactions typically involve the formation of the five-membered ring by combining a binucleophilic hydrazine (B178648) component with a 1,3-dielectrophilic three-carbon component.

Condensation of Hydrazines with 1,3-Dicarbonyl Compounds and Derivatives

The most direct and common synthesis of 3,5-dimethylpyrazoles involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, specifically acetylacetone (B45752) (pentane-2,4-dione). nih.govtcichemicals.com To synthesize the target compound, 1-cyclobutyl-3,5-dimethyl-1H-pyrazole, cyclobutylhydrazine (B1320886) is reacted with acetylacetone.

The reaction mechanism proceeds through an initial nucleophilic attack by one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs as the second nitrogen atom attacks the remaining carbonyl group, leading to a heterocyclic intermediate which, after a final dehydration step, yields the stable aromatic pyrazole ring. researchgate.net The use of a symmetrical 1,3-diketone like acetylacetone ensures that only one regioisomer is formed. researchgate.net The reaction is often carried out in a suitable solvent, such as ethanol (B145695), and may be promoted by heat or acid/base catalysis.

Table 1: Reaction Parameters for Hydrazine-Dicarbonyl Condensation

| Parameter | Typical Conditions | Purpose |

| Hydrazine Component | Cyclobutylhydrazine | Provides N1-substituent and N-N bond |

| Dicarbonyl Component | Acetylacetone | Forms the C3, C4, and C5 of the ring |

| Solvent | Ethanol, Acetic Acid, Toluene | Provides reaction medium |

| Catalyst | None, Acetic Acid, Mineral Acids | Can accelerate condensation/dehydration steps |

| Temperature | Room Temperature to Reflux | Controls reaction rate |

Knorr Pyrazole Synthesis and its Variants

The Knorr pyrazole synthesis, first reported in 1883, is the archetypal example of this synthetic family and specifically refers to the reaction between a hydrazine and a 1,3-dicarbonyl compound. researchgate.netjk-sci.com In its classic form, the reaction is often catalyzed by acid, which protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial attack by the hydrazine. jk-sci.com

The mechanism is consistent with the general condensation pathway, involving the formation of a key pyrazoline or dihydroxypyrazolidine intermediate that subsequently dehydrates to the aromatic product. researchgate.netrsc.org The robustness of the Knorr synthesis has led to numerous variants, including microwave-assisted protocols for accelerated reaction times and the use of solid-supported catalysts for easier purification. For the synthesis of this compound, the Knorr reaction involves heating cyclobutylhydrazine with acetylacetone, typically in the presence of a catalytic amount of acid. researchgate.net

Synthesis via Alpha, Beta-Unsaturated Carbonyls and Hydrazines

An alternative classical route to pyrazoles utilizes the reaction of hydrazines with α,β-unsaturated carbonyl compounds. mdpi.comnih.govresearchgate.net This method first involves a Michael addition of the hydrazine to the carbon-carbon double bond of the unsaturated system. beilstein-journals.org This is followed by an intramolecular cyclocondensation and subsequent oxidation or elimination to achieve the aromatic pyrazole ring. beilstein-journals.org

For a 3,5-disubstituted pyrazole, a potential precursor would be an α,β-unsaturated ketone or aldehyde with appropriate substituents. The reaction with cyclobutylhydrazine would initially form a pyrazoline intermediate. mdpi.comnih.gov This non-aromatic intermediate must then be oxidized to the corresponding pyrazole. This oxidation can occur spontaneously in the presence of air or can be facilitated by adding a specific oxidizing agent, such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). beilstein-journals.org Alternatively, if the α,β-unsaturated carbonyl contains a good leaving group at the β-position, aromatization can occur via direct elimination. nih.govbeilstein-journals.org

Table 2: Comparison of Precursors for Pyrazole Synthesis

| Precursor Type | Reaction Steps | Aromatization Step | Regioselectivity |

| 1,3-Dicarbonyl | Condensation -> Cyclization -> Dehydration | Inherent in reaction | High with symmetrical dicarbonyls |

| α,β-Unsaturated Carbonyl | Michael Addition -> Cyclization | Requires separate oxidation/elimination | Can lead to mixtures |

| Alkynones | Michael Addition -> Cyclization | Direct aromatization | Generally high |

Catalytic Synthesis Strategies

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of pyrazoles has benefited significantly from the development of both transition metal-catalyzed and organocatalytic approaches.

Transition Metal-Catalyzed Pyrazole Formation (e.g., Cu, Pd, Ag, Ru, Pt)

Transition metals can catalyze pyrazole synthesis in several ways, including facilitating the core cyclization or enabling the functionalization of a pre-formed pyrazole ring. Copper and palladium are among the most studied metals for these transformations.

Copper (Cu) Catalysis: Copper catalysts are frequently used for N-alkylation and N-arylation reactions. A plausible strategy for synthesizing this compound would be the copper-catalyzed cross-coupling of 3,5-dimethyl-1H-pyrazole with a cyclobutyl halide or boronic acid. Copper salts like CuI can also mediate the electrophilic cyclization of α,β-alkynic hydrazones. mdpi.comorganic-chemistry.org

Palladium (Pd) Catalysis: Palladium catalysts are workhorses in cross-coupling chemistry. They can be employed in multi-component reactions where precursors are coupled and then cyclize in situ to form the pyrazole ring. nih.gov

Ruthenium (Ru) Catalysis: Ruthenium catalysts have been used for the synthesis of pyrazoles from 1,3-diols and hydrazines via a hydrogen transfer mechanism. organic-chemistry.org

These metal-catalyzed methods often offer milder reaction conditions and broader functional group tolerance compared to classical approaches.

Organocatalysis and Metal-Ligand Cooperation in Pyrazole Synthesis

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free strategy in organic synthesis. researchgate.net For pyrazole synthesis, organocatalysts like secondary amines can be used to promote the reaction between carbonyl compounds and other substrates. nih.gov For instance, an amine can activate a carbonyl compound by forming a more reactive enamine intermediate, facilitating subsequent reactions. nih.govacs.org

This approach aligns with the principles of green chemistry by avoiding potentially toxic heavy metals. nih.gov While often focused on asymmetric synthesis, the principles of organocatalysis are broadly applicable for constructing heterocyclic scaffolds. nih.govrsc.org Furthermore, advanced catalytic systems involving metal-ligand cooperation, where both the metal center and the ligand participate actively in bond activation, are being explored to achieve novel reactivity and efficiency in heterocyclic synthesis.

Photoredox Catalysis in Pyrazole Synthesis

Visible-light photoredox catalysis has emerged as a powerful and green tool for the synthesis of polysubstituted pyrazoles. organic-chemistry.orgmdpi.com This methodology utilizes a photocatalyst that, upon irradiation with visible light, can initiate electron transfer processes to facilitate chemical transformations under mild conditions. organic-chemistry.org

One notable approach involves the aerobic annulation of hydrazine and various Michael acceptors. organic-chemistry.org In this process, visible-light photocatalysis promotes the oxidation of hydrazine to diazene, which then undergoes an addition reaction with the Michael acceptor, followed by cyclization to form the pyrazole ring. organic-chemistry.org This method is environmentally friendly as it uses air as the terminal oxidant and operates under mild reaction conditions, typically at room temperature. organic-chemistry.org The scope of this reaction is broad, accommodating a variety of substituted olefins, chalcones, and α,β-unsaturated ketoesters, leading to pyrazoles in good to excellent yields (50–90%). organic-chemistry.org The efficiency of the reaction is minimally affected by the electronic nature of the substituents on the Michael acceptors. organic-chemistry.org

Another strategy employing photoredox catalysis is the formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds. acs.org This relay catalysis strategy involves three successive photoredox cycles with a single photocatalyst, enabling the functionalization of three C-H bonds of the hydrazone. acs.org This method provides rapid access to complex pyrazole scaffolds in a step-economical manner with high efficiency. acs.org

Furthermore, a domino sequence involving a photoclick cycloaddition followed by a photocatalyzed oxidative deformylation has been developed for the regioselective synthesis of pyrazoles. acs.org This protocol utilizes α,β-unsaturated aldehydes as synthetic equivalents of alkynes, where the aldehyde acts as a photoremovable directing group. acs.org An inexpensive organic photocatalyst, such as eosin (B541160) Y, can be used, and the reaction proceeds under green-light irradiation. acs.org

Research has also demonstrated the synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones from 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and aldehydes using visible-light-mediated photocatalysis with 4CzIPN under an oxygen atmosphere. rsc.org This sustainable method avoids the use of toxic oxidants and transition metals, yielding a variety of functionalized products in good to excellent yields. rsc.org

Table 1: Examples of Photoredox-Catalyzed Pyrazole Synthesis

| Reactants | Photocatalyst | Conditions | Product Type | Yield (%) | Reference |

| Hydrazine, Michael Acceptors | Ru(bpy)₃(PF₆)₂ | Visible light, Air, MeCN, 25°C, 24h | Polysubstituted pyrazoles | 50-90 | organic-chemistry.org |

| Hydrazones, 2-Bromo-1,3-dicarbonyls | Not specified | Visible light | Substituted pyrazoles | High | acs.org |

| α,β-Unsaturated Aldehydes, Diazo compounds | Eosin Y | Green light | 5-Alkyl pyrazoles | Good | acs.org |

| 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, Aldehydes | 4CzIPN | Visible light, O₂ atmosphere | Pyrazolo[4,3-d]pyrimidin-7(6H)-ones | Good to Excellent | rsc.org |

Green Chemistry Approaches in Pyrazole Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pyrazoles to develop more environmentally benign and sustainable processes. These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry, as they eliminate the environmental and economic issues associated with solvent use. One such method for pyrazole synthesis involves the use of microwave irradiation. researchgate.net For instance, the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines can be performed under solvent-free conditions using microwave heating, leading to shorter reaction times and improved yields compared to conventional heating methods. researchgate.net

Mechanochemical ball milling is another solvent-free technique that has been successfully applied to the synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines. thieme-connect.com This method involves vibrating the reactants in a metal jar with stainless steel balls at a high frequency. thieme-connect.com The reaction is rapid, often completed within minutes, and provides high yields. thieme-connect.com The workup is simplified to dispersing the reaction mixture in water and filtering the product. thieme-connect.com

Furthermore, catalyst-free cycloaddition of diazo compounds to alkynes can be conducted under solvent-free conditions by simple heating, affording pyrazole products in high yields without the need for workup or purification. rsc.org Additionally, iodine-mediated cascade reactions for the synthesis of amino pyrazole thioether derivatives have been developed that proceed in the absence of both metals and solvents. acs.org

Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for organic synthesis. The synthesis of pyrazole derivatives in aqueous media has been extensively explored. For example, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water with a catalytic amount of ammonium (B1175870) acetate (B1210297) provides a straightforward and sustainable route to 1-H-pyrazole derivatives. longdom.org This method is characterized by a simple experimental procedure, short reaction times, and easy product isolation. longdom.org

Ultrasound irradiation has been used to facilitate the synthesis of pyrano[2,3-c]pyrazoles in an aqueous medium. nih.gov A catalyst-free, four-component reaction of ethyl acetoacetate, aromatic aldehydes, hydrazine monohydrate, and malononitrile (B47326) under ultrasonic irradiation in water yields excellent results. nih.gov The use of microdroplets of water has also been shown to accelerate pyrazole synthesis, leveraging the unique acidity at the microdroplet interface to drive reactions within milliseconds without the need for catalysts or acids. acs.orgacs.org

Beyond water, other sustainable solvents like ionic liquids and deep eutectic solvents are being employed. For instance, the synthesis of dihydropyrano[2,3-c]pyrazoles has been achieved in various green media, including polyethylene (B3416737) glycol and ionic liquids. nih.gov

The use of green catalysts, which are typically non-toxic, recyclable, and highly efficient, is a cornerstone of green pyrazole synthesis. Ammonium chloride, a mild and inexpensive salt, has been used as a catalyst in the aqueous synthesis of pyrazole derivatives. longdom.org

Heterogeneous catalysts like ceria-silica (CeO2/SiO2) have been employed for the multi-component synthesis of pyrazolones. thieme-connect.com These solid catalysts can be easily separated from the reaction mixture and reused, reducing waste. Other eco-friendly nanocatalysts, such as ZnO, have also been utilized for pyrazole synthesis in aqueous media. mdpi.com

Ionic liquids (ILs) have gained significant attention as green catalysts and solvents due to their low volatility, thermal stability, and recyclability. nih.govias.ac.in For example, the Brønsted acid ionic liquid triethylammonium (B8662869) hydrogen sulphate ([Et3NH][HSO4]) has been used as both a catalyst and a green medium for the one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles. nih.gov Transition metal-based ionic liquids, such as [C4mim][FeCl4], have also been explored as efficient homogeneous catalysts for the synthesis of pyrazoles at room temperature. ias.ac.in The biodegradable ionic liquid 1-ethyl-3-methyl imidazolium (B1220033) acetate [(EMIM)Ac] has been shown to be an effective catalyst for the synthesis of pyrano[2,3-c]pyrazole derivatives. tandfonline.com

Table 2: Comparison of Green Catalysts in Pyrazole Synthesis

| Catalyst | Reaction Type | Solvent | Key Advantages | Reference |

| Ammonium Acetate | Three-component | Water | Mild, cost-effective | longdom.org |

| CeO₂/SiO₂ | Multi-component | Water | Heterogeneous, reusable | thieme-connect.com |

| [Et₃NH][HSO₄] | Four-component | Ionic Liquid (as solvent) | Recyclable, efficient | nih.gov |

| [C₄mim][FeCl₄] | Condensation | Ionic Liquid | Homogeneous, room temp. | ias.ac.in |

| [(EMIM)Ac] | Four-component | Ethanol | Biodegradable, high yield | tandfonline.com |

Multi-Component Reactions (MCRs) for Diversified Pyrazole Structures

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. mdpi.combeilstein-journals.org MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity, making them ideal for the synthesis of complex pyrazole-containing scaffolds. mdpi.com

A common MCR for pyrazole synthesis is the four-component reaction to produce pyrano[2,3-c]pyrazoles. This typically involves an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate, often in the presence of a catalyst. nih.gov Various catalysts have been employed to promote this reaction, including piperidine (B6355638) in an aqueous medium, which allows for a time-efficient synthesis at room temperature. mdpi.com

The versatility of MCRs allows for the synthesis of a wide array of fused and substituted pyrazoles. For instance, a five-component reaction of hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, an aryl aldehyde, and ammonium acetate in water can yield pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones. nih.gov Solvent-free conditions have also been utilized for MCRs, such as the five-component synthesis of highly substituted pyrano[2,3-c]pyrazoles catalyzed by montmorillonite (B579905) K10. mdpi.com

MCRs can also be combined with other green chemistry techniques. For example, the ultrasound-assisted, four-component synthesis of pyrano[2,3-c]pyrazoles has been reported using catalysts like Mn/ZrO₂ in an aqueous ethanol solution. nih.gov This combination of MCRs and ultrasound irradiation can significantly reduce reaction times and improve yields. nih.gov

The development of novel MCRs continues to expand the synthetic toolbox for accessing diverse pyrazole structures. A three-component reaction of aryl glyoxals, aryl thioamides, and pyrazolones in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been reported for the synthesis of pyrazole-linked thiazoles. acs.org This method allows for the formation of C-C, C-N, and C-S bonds in a single step. acs.org

Electrochemical Synthesis of Pyrazole Derivatives

Electrochemical synthesis offers a sustainable and efficient alternative to traditional chemical methods for preparing pyrazole derivatives. By using electricity as a "reagent," electrosynthesis can often be performed under mild conditions without the need for stoichiometric chemical oxidants or reductants, thus minimizing waste. rsc.org

One electrochemical approach involves the [3+2] dipolar cycloaddition of hydrazones and dipolarophiles. researchgate.net This method allows for the direct synthesis of pyrazolines and pyrazoles on a decagram scale. researchgate.net The use of a biphasic aqueous/organic system with sodium iodide serving as both a supporting electrolyte and a mediator enables the conversion of even highly sensitive alkenes. researchgate.net

The oxidative aromatization of pyrazolines to pyrazoles can also be achieved electrochemically. rsc.org An inexpensive and environmentally friendly method utilizes sodium chloride as both a redox mediator and a supporting electrolyte in a biphasic system with carbon-based electrodes. rsc.org This process can be telescoped, allowing for a two-step sequential electrolysis from hydrazones to pyrazoles without the isolation of the intermediate pyrazoline. rsc.org

Furthermore, electrochemical methods have been developed for the synthesis of functionalized pyrazoles. For example, an electrochemical/I⁻ dual-catalyzed reaction of pyrazolones and sodium sulfites provides access to sulfonated pyrazoles under external oxidant-free conditions. thieme-connect.com This reaction proceeds smoothly with good functional group tolerance and is scalable. thieme-connect.com The electrochemical synthesis of 4-halopyrazoles has been achieved through a cascade reaction of N,N-dimethyl enaminones and hydrazine reagents in the presence of a halogen source. rsc.org This method avoids the use of transition metal catalysts and operates under mild conditions in an aqueous tetrahydrofuran (B95107) (THF) solution. rsc.org

The electro-organic synthesis of novel heterocyclic compounds through N-N coupling and ring cleavage of 1H-pyrazoles has also been investigated. thieme-connect.com These reactions are carried out in an undivided electrochemical cell under constant-current or constant-potential conditions, offering mild reaction conditions and remarkable yields. thieme-connect.com

Table 3: Overview of Electrochemical Pyrazole Synthesis Methods

| Starting Materials | Method | Key Features | Product | Reference |

| Hydrazones, Dipolarophiles | [3+2] Dipolar Cycloaddition | Biphasic system, NaI mediator | Pyrazolines/Pyrazoles | researchgate.net |

| Pyrazolines | Oxidative Aromatization | Biphasic system, NaCl mediator, Carbon electrodes | Pyrazoles | rsc.org |

| Pyrazolones, Sodium sulfites | I⁻ Dual-Catalysis | External oxidant-free | Sulfonated Pyrazoles | thieme-connect.com |

| N,N-dimethyl enaminones, Hydrazines, Halogen source | Cascade Reaction | Transition metal-free | 4-Halopyrazoles | rsc.org |

| 1H-Pyrazoles | N-N Coupling and Ring Cleavage | Undivided cell | Novel Heterocycles | thieme-connect.com |

Synthesis of Specific Analogues with Cyclobutyl Moiety at N1

The introduction of a cyclobutyl group at the N1 position of the 3,5-dimethylpyrazole (B48361) core is achieved through the reaction of cyclobutylhydrazine with acetylacetone. This reaction is a direct application of the Knorr synthesis, a robust and widely employed method for creating substituted pyrazoles. The general transformation is depicted below:

Figure 1: General reaction scheme for the synthesis of this compound.

Reactants: Acetylacetone and Cyclobutylhydrazine. Product: this compound.

While specific literature detailing the exact conditions for this particular transformation is not abundant, the synthesis can be reliably carried out by adapting established procedures for analogous N-substituted pyrazoles. The reaction typically proceeds by stirring the two reagents, often in a solvent such as ethanol, and may be facilitated by gentle heating or the use of a catalytic amount of acid, such as glacial acetic acid. The reaction is driven by the formation of a stable aromatic pyrazole ring and the elimination of water.

The versatility of the Knorr synthesis allows for a variety of conditions, as demonstrated by the synthesis of other 1-substituted-3,5-dimethylpyrazoles. These analogous preparations provide a strong basis for the successful synthesis of the N1-cyclobutyl variant.

Detailed research findings for the synthesis of closely related analogues are presented in the interactive data table below, showcasing the typical reactants, conditions, and yields.

Interactive Data Table: Synthesis of N1-Substituted 3,5-Dimethylpyrazole Analogues

| N1-Substituent | 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Catalyst/Conditions | Yield (%) | Reference |

| Phenyl | Acetylacetone | Phenylhydrazine (B124118) | Ethanol | Room Temperature | Not specified | rsc.org |

| (Unsubstituted) | Acetylacetone | Hydrazine Sulfate | 10% aq. NaOH | 15°C | 77-81% | orgsyn.org |

| (Unsubstituted) | Acetylacetone | Hydrazine Hydrate | Water | Glacial Acetic Acid, 50°C | >90% | google.comgoogle.com |

| Phenyl (Azo-linked) | 3-(2-phenylhydrazono)-pentane-2,4-dione | Hydrazine Hydrate | Glacial Acetic Acid | Reflux | Not specified | jocpr.com |

The synthesis of the precursor, cyclobutylhydrazine, can be accomplished through various standard organic chemistry methods, such as the reduction of cyclobutanone (B123998) hydrazone or the reaction of a cyclobutyl halide with hydrazine. The availability of this key intermediate is crucial for the successful synthesis of the target compound.

Mechanistic Investigations of 1 Cyclobutyl 3,5 Dimethyl 1h Pyrazole Formation and Transformation

Elucidation of Reaction Pathways in Pyrazole (B372694) Synthesis

The most classical and direct route to 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comnih.govwikipedia.org For the synthesis of 1-cyclobutyl-3,5-dimethyl-1H-pyrazole, this pathway utilizes acetylacetone (B45752) (a symmetric 1,3-diketone) and cyclobutylhydrazine (B1320886).

The reaction proceeds through a well-established sequence:

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of cyclobutylhydrazine on one of the carbonyl carbons of acetylacetone. The choice of which nitrogen attacks first can be influenced by the substitution on the hydrazine.

Formation of a Carbinolamine Intermediate: This attack forms a transient tetrahedral intermediate known as a carbinolamine or hemiaminal.

Dehydration to Hydrazone: The carbinolamine intermediate readily dehydrates to form a hydrazone intermediate. Given that acetylacetone has two carbonyl groups, this intermediate can exist in equilibrium with its enamine tautomer.

Intramolecular Cyclization: The remaining free amino group of the hydrazine moiety then attacks the second carbonyl carbon in an intramolecular fashion. This key step closes the five-membered ring.

Final Dehydration (Aromatization): The resulting cyclic intermediate, a pyrazoline, undergoes a final dehydration step to eliminate a molecule of water, leading to the formation of the stable, aromatic pyrazole ring. mdpi.com

Kinetic studies on the Knorr synthesis have revealed complex dependencies on pH, solvent, and reactant structure. researchgate.netrsc.org The rate-determining step can shift depending on the reaction conditions; for instance, under acidic conditions, the dehydration steps are often facilitated, while the initial nucleophilic attack can be rate-limiting in neutral or basic media. researchgate.net

Role of Intermediates (e.g., Pyrazolines, Hydrazonyl Radicals, Nitrile Imines)

The transformation from simple precursors to the final pyrazole ring involves several key reactive intermediates that dictate the reaction's course and outcome.

Pyrazolines: As described in the Knorr pathway, pyrazolines are crucial, non-aromatic cyclic intermediates. mdpi.com In syntheses starting from α,β-unsaturated ketones and hydrazines, pyrazolines are the primary products. nih.gov Their subsequent conversion to pyrazoles requires an oxidation step or the elimination of a leaving group to introduce the second double bond and achieve aromaticity. mdpi.com For the synthesis of this compound from acetylacetone, the pyrazoline intermediate formed spontaneously dehydrates under typical reaction conditions to yield the aromatic product.

Hydrazonyl Radicals: In certain modern synthetic approaches, particularly those involving oxidative cyclization, hydrazonyl radicals have been identified as key intermediates. nih.govorganic-chemistry.org For instance, the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones proceeds via the formation of a hydrazonyl radical. This radical species then undergoes intramolecular cyclization onto the double bond, followed by further steps to yield the pyrazole. organic-chemistry.org This pathway offers an alternative to classical condensation methods.

Nitrile Imines: Nitrile imines are highly reactive 1,3-dipoles that serve as powerful building blocks in [3+2] cycloaddition reactions for pyrazole synthesis. bas.bgrsc.org These intermediates are typically generated in situ from precursors like hydrazonoyl halides (by dehydrohalogenation) or by the oxidation of aldehyde hydrazones. bas.bgacs.org They can then react with a dipolarophile, such as an alkyne, to directly form the pyrazole ring in a highly regioselective manner. nih.gov For example, a substituted nitrile imine could react with an appropriately substituted alkyne to construct the pyrazole core, offering a different disconnection approach compared to the Knorr synthesis. beilstein-journals.org

| Intermediate | Typical Precursors | Formation Method | Role in Pyrazole Synthesis |

|---|---|---|---|

| Pyrazolines | 1,3-Diketones + Hydrazines; α,β-Unsaturated Carbonyls + Hydrazines | Condensation/Cyclization | Direct precursor to pyrazole via dehydration or oxidation. mdpi.com |

| Hydrazonyl Radicals | β,γ-Unsaturated Hydrazones | Oxidative C-H abstraction | Undergoes intramolecular cyclization in oxidative pathways. organic-chemistry.org |

| Nitrile Imines | Hydrazonoyl Halides; Aldehyde Hydrazones | Base-induced elimination; Oxidation | Acts as a 1,3-dipole in [3+2] cycloaddition with alkynes. bas.bgnih.gov |

Understanding Regioselectivity in N-Functionalization and C-Functionalization

Regioselectivity is a critical consideration in pyrazole synthesis, determining the final substitution pattern of the heterocyclic ring.

N-Functionalization: When an unsymmetrical hydrazine (R-NHNH₂) reacts with a symmetric 1,3-diketone like acetylacetone, only one product is possible. The synthesis of this compound from cyclobutylhydrazine and acetylacetone is straightforward in this regard. However, if an unsymmetrical 1,3-diketone were used, two regioisomeric pyrazole products could form. researchgate.net The regioselectivity in such cases is governed by a delicate balance of steric and electronic factors, with the initial nucleophilic attack typically occurring at the more sterically accessible or more electrophilic carbonyl carbon. rsc.org Post-synthetic N-functionalization of an existing pyrazole ring can also be challenging, as the two nitrogen atoms have different electronic environments, though direct alkylation often favors the less sterically hindered nitrogen.

C-Functionalization: The direct functionalization of the pyrazole ring's C-H bonds is a powerful strategy for introducing molecular complexity. rsc.org

Electrophilic Substitution: The pyrazole ring can undergo electrophilic aromatic substitution. Due to the electronic properties of the two nitrogen atoms, the C4 position is the most electron-rich and thus the most susceptible to attack by electrophiles. pharmaguideline.com

Directed C-H Activation: Modern transition-metal-catalyzed C-H functionalization methods offer precise control over regioselectivity. By installing a directing group on the N1 nitrogen, it is possible to selectively activate and functionalize the adjacent C5 position. acs.org This strategy provides a route to C5-arylated or alkylated pyrazoles that are difficult to access through classical methods. For instance, a suitable directing group on the 1-cyclobutyl substituent could guide a palladium catalyst to selectively functionalize the C5-H bond. nih.gov Regioselective synthesis of C3-functionalized pyrazoles can be achieved through more specialized routes, for example, by using pyrazole N-oxides as precursors. acs.orgnih.gov

| Functionalization Type | Position | Controlling Factors / Method | Example |

|---|---|---|---|

| N-Functionalization | N1 vs. N2 | Choice of hydrazine precursor; Steric hindrance. | Cyclobutylhydrazine + Acetylacetone yields the N1-cyclobutyl product. |

| C-Functionalization (Electrophilic) | C4 | Inherent electronic properties of the pyrazole ring. pharmaguideline.com | Nitration or halogenation occurs preferentially at C4. |

| C-Functionalization (Directed) | C5 | N1-directing group and transition metal catalyst (e.g., Pd). acs.org | Directed C-H arylation at the C5 position. |

| C-Functionalization (Specific) | C3 | Reaction of pyrazole N-oxides with arynes. acs.org | Synthesis of C3-hydroxyarylated pyrazoles. |

Kinetic Studies and Deuterium (B1214612) Labeling Experiments for Mechanistic Insights

To move beyond proposed pathways and gain definitive evidence for a reaction mechanism, chemists employ kinetic studies and isotopic labeling experiments.

Kinetic Studies: By monitoring the concentrations of reactants, intermediates, and products over time, a reaction's rate law can be determined. For the Knorr pyrazole synthesis, kinetic analyses have shown that the reaction is typically first-order in both the diketone and the hydrazine. researchgate.net Such studies can also reveal the influence of catalysts, temperature, and pH on the reaction rate, helping to identify the rate-determining step. For example, a significant increase in rate upon addition of an acid catalyst would suggest that a protonation event, likely facilitating dehydration, is involved in or before the slowest step of the reaction. researchgate.netresearchgate.net

Deuterium Labeling Experiments: Isotopic labeling, particularly with deuterium (D), is a powerful tool for tracking atoms and understanding bond-breaking events. In the context of pyrazole synthesis, deuterium labeling can provide several key insights:

Identifying the Origin of Atoms: By using deuterated starting materials (e.g., DMSO-d₆ as a solvent and reactant), it has been proven that specific atoms in the final product can originate from the solvent or reagents in unexpected ways. nih.gov

Kinetic Isotope Effect (KIE): If a C-H bond is broken in the rate-determining step of a reaction, replacing that hydrogen with deuterium will typically slow the reaction down. Observing a significant KIE provides strong evidence for the involvement of that specific C-H bond cleavage in the slowest step. This could be used, for example, to study the aromatization step of a pyrazoline intermediate.

Elucidating Rearrangements: Deuterium labeling can help to determine whether intramolecular or intermolecular proton transfers are occurring, clarifying complex tautomerization or rearrangement steps. researchgate.netacs.org

Oxidation-Induced Coupling Mechanisms in Pyrazole Formation

While classical syntheses build the pyrazole ring from precursors that already contain an N-N bond (i.e., hydrazines), a more recent and mechanistically distinct approach involves the formation of this bond through an oxidation-induced coupling reaction. rsc.org These methods often employ transition metals like titanium or copper. nih.govresearchgate.net

A notable example is the titanium-mediated multicomponent synthesis of pyrazoles. researchgate.netnih.gov In this process, a titanium imido complex reacts with an alkyne and a nitrile to form a diazatitanacyclohexadiene intermediate. This metallacycle is stable and does not spontaneously form the pyrazole. However, upon the addition of an oxidant, such as TEMPO, it undergoes a two-electron oxidation. rsc.orgumn.edu This oxidation occurs at the ligand framework, increasing the electrophilicity of one nitrogen atom and inducing an N-N bond-forming reductive elimination. nih.govnih.gov The pyrazole product is then released from the metal center.

Mechanistic studies of this process using kinetics and stoichiometric experiments have revealed that the first of the two oxidation steps is typically rate-limiting. rsc.orgumn.edu This innovative strategy avoids the use of often hazardous hydrazine reagents and constructs the crucial N-N bond as the final key step, showcasing a fundamentally different mechanistic paradigm in pyrazole synthesis. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques in Pyrazole Research

High-Resolution NMR Spectroscopy for Conformational and Tautomeric Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure.

In the case of N-substituted pyrazoles where tautomerism is possible (i.e., when the N1 position is unsubstituted), NMR is crucial for analyzing the tautomeric equilibrium. For this compound, the substitution of the cyclobutyl group at the N1 position precludes tautomerism, simplifying the NMR spectra. The focus of NMR analysis for this compound thus shifts to confirming the regiochemistry of the substitution and analyzing the conformation of the cyclobutyl ring relative to the pyrazole (B372694) ring.

The ¹H NMR spectrum would be expected to show distinct signals for the protons of the two methyl groups at the C3 and C5 positions, a singlet for the proton at the C4 position of the pyrazole ring, and a set of multiplets for the protons of the N-cyclobutyl group. The chemical shifts of the methyl groups can be influenced by the orientation of the cyclobutyl ring.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are characteristic of the aromatic nature of the pyrazole ring. Molecular modeling studies on similar 1,3,5-trisubstituted pyrazoles have shown that the orientation of the substituent at the N1 position can influence the chemical shifts of the ring carbons. researchgate.net

| Representative ¹H and ¹³C NMR Data for 1-benzyl-3,5-dimethyl-1H-pyrazole in CDCl₃ rsc.org | ||

|---|---|---|

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| C3-CH₃ | 2.11 (s, 3H) | 11.3 |

| C5-CH₃ | 2.22 (s, 3H) | 13.5 |

| C4-H | 5.85 (s, 1H) | 105.7 |

| N-CH₂ | 5.14 (s, 2H) | 52.5 |

| Aromatic-H | 7.02 (d, 2H), 7.15-7.28 (m, 3H) | 126.5, 127.5, 128.9 |

| C3 | - | 147.2 |

| C5 | - | 138.9 |

| Aromatic-C (ipso) | - | 137.2 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would exhibit characteristic vibrational bands corresponding to the pyrazole ring, the methyl groups, and the cyclobutyl substituent.

The key vibrational modes for the pyrazole core include C=N and C=C stretching vibrations within the aromatic ring, typically observed in the 1400-1600 cm⁻¹ region. The C-H stretching of the pyrazole ring proton (at C4) usually appears above 3000 cm⁻¹. The absence of a broad N-H stretching band (typically around 3200-3400 cm⁻¹) would confirm the N1-substitution of the pyrazole ring.

The methyl groups at C3 and C5 would give rise to characteristic symmetric and asymmetric C-H stretching vibrations in the 2850-3000 cm⁻¹ range, as well as bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹. The cyclobutyl group would also contribute to the C-H stretching region and would have characteristic scissoring and rocking vibrations at lower wavenumbers.

The following table summarizes the expected characteristic FTIR absorption bands for this compound, based on data for 3,5-dimethylpyrazole (B48361). nih.govresearchgate.net

| Expected Characteristic FTIR Bands for this compound | |

|---|---|

| Wavenumber (cm⁻¹) | Assignment |

| >3000 | Aromatic C-H stretch (pyrazole ring) |

| 2850-3000 | Aliphatic C-H stretch (methyl and cyclobutyl groups) |

| ~1550 | C=N stretching (pyrazole ring) |

| ~1460 | C=C stretching (pyrazole ring), CH₂ bending (cyclobutyl) |

| ~1450 | Asymmetric CH₃ bending |

| ~1375 | Symmetric CH₃ bending |

| Below 1300 | Ring vibrations, C-N stretching, C-H bending |

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the molecule's structure.

For this compound, an X-ray crystal structure would reveal the planarity of the pyrazole ring and the exact conformation of the cyclobutyl substituent relative to the heterocyclic ring. It would also elucidate the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as C-H···π or π-π stacking interactions, which can influence the physical properties of the compound.

The following table presents representative crystallographic data for a substituted pyrazole, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, to exemplify the parameters determined by X-ray diffraction. uned.es

| Representative Crystallographic Data for a Substituted Pyrazole uned.es | |

|---|---|

| Parameter | Value for 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.366(2) |

| b (Å) | 11.160(2) |

| c (Å) | 18.891(4) |

| Volume (ų) | 2185.0(7) |

| Z | 8 |

In Situ Spectroscopic Monitoring of Reaction Intermediates

In situ spectroscopic techniques, such as time-resolved FTIR or NMR spectroscopy, are powerful tools for monitoring the progress of chemical reactions in real-time. These methods allow for the detection and characterization of transient reaction intermediates, providing valuable mechanistic insights.

The synthesis of this compound typically involves the N-alkylation of 3,5-dimethylpyrazole with a cyclobutyl halide or a related electrophile. In situ monitoring of this reaction could provide a wealth of information. For example, using in situ FTIR, one could monitor the disappearance of the N-H stretching band of the starting 3,5-dimethylpyrazole and the simultaneous appearance of vibrational bands associated with the cyclobutyl group. This would allow for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Similarly, in situ NMR spectroscopy could be used to follow the changes in the chemical shifts of the pyrazole ring protons and carbons as the alkylation proceeds. This would not only confirm the formation of the desired product but also detect the presence of any side products or intermediates. While specific studies employing in situ monitoring for the synthesis of this compound are not detailed in the provided search context, the general applicability of these techniques to N-alkylation reactions of pyrazoles is well-established. researchgate.netmdpi.com The development of efficient synthetic routes for N-alkyl pyrazoles is an active area of research, and in situ monitoring plays a crucial role in advancing these methodologies. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies of 1 Cyclobutyl 3,5 Dimethyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP, are instrumental in elucidating molecular geometry, vibrational frequencies, and electronic properties. tandfonline.comnih.gov The choice of basis set, such as 6-311+G**, is crucial for obtaining accurate results. tandfonline.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). nih.gov

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter. A smaller gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For pyrazole derivatives, the HOMO is often localized on electron-rich regions, while the LUMO is distributed over electron-deficient areas, indicating potential sites for electronic transitions. nih.gov In substituted pyrazoles, the distribution of these orbitals can be significantly influenced by the nature and position of the substituents. nih.gov

| Parameter | Energy (eV) in Gas Phase | Energy (eV) in Water |

|---|---|---|

| EHOMO | -6.150 | -6.404 |

| ELUMO | -1.032 | -1.269 |

| ΔELUMO–HOMO | 5.118 | 5.135 |

Note: The data in this table is illustrative for a pyrazole derivative (Pyz-1) and not specific to 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole. Data sourced from reference nih.gov.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net Green and yellow regions represent intermediate potentials.

For pyrazole, the MEP map typically shows negative potential around the nitrogen atoms, indicating their Lewis basicity, while the regions around the hydrogen atoms exhibit positive potential. researchgate.net In this compound, the nitrogen atoms of the pyrazole ring would be expected to be the most electron-rich sites.

Activation Energy Calculations for Reaction Pathways

DFT calculations are highly effective in modeling reaction mechanisms and determining the activation energies (Ea) of different reaction pathways. mdpi.com This is particularly relevant for understanding the regioselectivity of reactions involving the pyrazole ring, such as N-alkylation. wuxibiology.com By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. The transition state is a high-energy intermediate, and the activation energy is the energy difference between the reactants and the transition state. mdpi.com A lower activation energy corresponds to a faster reaction rate. For the alkylation of unsymmetrical pyrazoles, DFT can predict whether substitution is more likely to occur at the N1 or N2 position by comparing the activation energies for both pathways. wuxibiology.com For instance, in the alkylation of a generic pyrazole, calculations showed different activation energies for N1 (6.4 kcal/mol) and N2 (9.4 kcal/mol) methylation with methyl bromide, indicating a preference for the N1 position. wuxibiology.com

Theoretical Studies on Tautomerism and Acidity/Basicity of Pyrazole Derivatives

For pyrazole derivatives that are unsubstituted at the N1 position, annular tautomerism is a key phenomenon where a proton can migrate between the two nitrogen atoms. nih.gov While this compound has a fixed substituent on the N1 nitrogen, precluding this type of tautomerism, theoretical studies on related compounds are crucial for understanding the fundamental properties of the pyrazole ring.

Computational methods, including DFT, can be used to calculate the relative energies of different tautomers and predict the equilibrium constant in various solvents. nih.gov These calculations have shown that the presence of water molecules can lower the energy barrier for proton transfer between tautomers by forming hydrogen bonds. nih.gov Furthermore, theoretical calculations can predict the pKa values of pyrazole derivatives, providing a measure of their acidity and basicity. researchgate.net This is achieved by calculating the Gibbs free energy change for the protonation and deprotonation reactions. The electronic nature of the substituents on the pyrazole ring can influence its basicity. nih.gov

Prediction of Spectroscopic Properties through Theoretical Approaches

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. nih.gov For this compound, DFT calculations can be employed to predict its vibrational (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra.

The calculation of vibrational frequencies helps in the assignment of the bands observed in experimental IR and Raman spectra. tandfonline.com Theoretical NMR chemical shift calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR spectra. nih.gov Comparing the calculated chemical shifts with experimental values is a powerful tool for structural elucidation. researchgate.netyoutube.com Theoretical studies on pyrazole and 3,5-dimethylpyrazole (B48361) have shown good agreement between calculated and experimental NMR data. researchgate.netresearchgate.net

| Proton | Experimental (in CDCl₃) | Theoretical (TNDO method) |

|---|---|---|

| NH | 12.251 | - |

| C4-H | 5.826 | 7.262 |

| CH₃ | 2.296 | 2.355 |

Note: The data in this table is for 3,5-dimethylpyrazole and serves as an example of the application of theoretical methods. Data sourced from reference researchgate.net.

Coordination Chemistry and Ligand Design Principles Involving 1 Cyclobutyl 3,5 Dimethyl 1h Pyrazole

Pyrazole (B372694) Derivatives as Ligands for Transition Metal Complexes

Pyrazole and its derivatives are versatile N-heterocyclic compounds that have been extensively utilized as ligands in coordination chemistry. researchgate.netnih.gov Their ability to coordinate with a wide array of transition metals has led to the development of complexes with diverse structures and applications, ranging from materials science to homogeneous catalysis. nih.govresearchgate.net The coordination chemistry of pyrazole-based ligands is rich due to their variable bonding modes and the ease with which their steric and electronic properties can be tuned through substitution on the pyrazole ring. researchgate.net

N-Coordination Modes of Pyrazole Ligands

The coordination of pyrazole ligands to metal centers primarily occurs through the sp²-hybridized nitrogen atom(s) of the pyrazole ring. Several coordination modes have been identified, and the specific mode adopted depends on factors such as the nature of the metal ion, the substituents on the pyrazole ring, the reaction conditions, and the presence of other coordinating ligands. researchgate.netnih.gov

For N-substituted pyrazoles like 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole, the primary coordination occurs through the N2 nitrogen atom, acting as a monodentate ligand. However, the broader family of pyrazole derivatives showcases a variety of coordination behaviors:

Monodentate Coordination: In this mode, the pyrazole ligand binds to a single metal center through one of its nitrogen atoms. For N-unsubstituted pyrazoles, coordination typically involves the pyridinic-type nitrogen. researchgate.net

Bidentate Bridging Coordination: The pyrazolate anion, formed upon deprotonation of the N-H group in N-unsubstituted pyrazoles, can bridge two metal centers, with each nitrogen atom coordinating to a different metal. uninsubria.it This bridging mode is crucial in the formation of di- or polynuclear complexes.

Bidentate Chelating Coordination: By introducing a coordinating substituent at the C3 or C5 position of the pyrazole ring, a bidentate ligand can be designed to form a chelate ring with the metal center. nih.gov

Tridentate and Polydentate Coordination: More complex pyrazole-based ligands, such as scorpionate ligands (poly(pyrazolyl)borates) or pincer-type ligands incorporating pyrazole moieties, can offer multiple coordination sites, leading to highly stable metal complexes. researchgate.netnih.gov

The coordination of this compound to a transition metal would primarily involve the N2 atom, with the cyclobutyl and dimethyl groups influencing the steric environment around the metal center. The table below summarizes the coordination modes of pyrazole-based ligands.

| Coordination Mode | Description | Example Ligand Type |

| Monodentate | Binds to a single metal center through one nitrogen atom. | 1-Alkyl-pyrazoles |

| Bidentate Bridging | The pyrazolate anion bridges two metal centers. | Deprotonated pyrazole |

| Bidentate Chelating | Forms a chelate ring with a metal center via two donor atoms. | 3-(2-pyridyl)pyrazole |

| Polydentate | Offers multiple coordination sites to a single metal center. | Poly(pyrazolyl)borates |

Chiral-at-Metal Pyrazole Complexes

Chirality in coordination complexes can arise not only from the presence of chiral ligands but also from the arrangement of achiral ligands around a metal center, a phenomenon known as "chiral-at-metal". rsc.orgrsc.org These complexes have gained significant attention as catalysts for asymmetric transformations. The synthesis of such complexes can be achieved through the resolution of racemic mixtures or by using chiral auxiliaries to direct the coordination of achiral ligands.

In the context of pyrazole-containing complexes, chirality at the metal center can be induced by the specific geometry enforced by the pyrazole ligands in combination with other ligands. For instance, octahedral complexes with multiple different monodentate or bidentate ligands can exist as enantiomers. The presence of bulky substituents on the pyrazole ring, such as the cyclobutyl and dimethyl groups in this compound, can play a crucial role in influencing the stereochemistry at the metal center and the stability of the resulting chiral complex.

Catalytic Applications of Metal-Pyrazole Complexes

Metal complexes containing pyrazole-based ligands have emerged as highly effective catalysts in a variety of organic transformations. nih.govnih.gov The tunability of the electronic and steric properties of the pyrazole ligand allows for the fine-tuning of the catalytic activity and selectivity of the corresponding metal complex. research-nexus.net

Homogeneous Catalysis (e.g., Heck Reaction, Amination Reactions)

Heck Reaction: The palladium-catalyzed Heck reaction is a powerful tool for the formation of carbon-carbon bonds. mdpi.com Palladium complexes with pyridylpyrazole ligands have been successfully employed as precatalysts in the Heck reaction between phenyl halides and tert-butyl acrylate. acs.org The nature of the substituent at the N1 position of the pyrazole ring has been found to significantly influence the catalytic activity, with a hydroxyethyl (B10761427) group leading to excellent results even for the challenging coupling of chlorobenzene. acs.org Theoretical studies have suggested that the presence of a hydroxyl group can stabilize the resulting cationic palladium complex, facilitating the dissociation of the halide and promoting the catalytic cycle. acs.org

Amination Reactions: Metal-pyrazole complexes have also shown promise in catalytic amination reactions. For instance, chiral π-Cu(II) complexes generated in situ from Cu(OTf)₂ and chiral amides have been used to catalyze the highly enantioselective α-amination of N-acyl-3,5-dimethylpyrazoles with dialkyl azodicarboxylates. researchgate.net This reaction provides access to d-α-amino acid derivatives in high yields and with excellent enantioselectivities. The pyrazole moiety in the substrate plays a crucial role in coordinating to the copper catalyst, thereby facilitating the asymmetric induction.

The table below provides examples of catalytic applications of metal-pyrazole complexes.

| Reaction | Metal | Ligand Type | Substrates | Product | Reference |

| Heck Reaction | Palladium | Pyridylpyrazole | Phenyl halides, tert-butyl acrylate | Substituted acrylates | acs.org |

| α-Amination | Copper | Chiral amides | N-acyl-3,5-dimethylpyrazoles, dialkyl azodicarboxylates | d-α-amino acid derivatives | researchgate.net |

Ligand Design for Enhanced Catalytic Activity and Selectivity

The design of the pyrazole ligand is a critical aspect in the development of highly active and selective metal-based catalysts. scholaris.ca By systematically modifying the substituents on the pyrazole ring, it is possible to modulate the steric and electronic environment of the metal center, thereby influencing the catalyst's performance.

Key principles in ligand design include:

Steric Bulk: Introducing bulky substituents on the pyrazole ring, such as the cyclobutyl group in this compound, can create a specific steric environment around the metal center. This can influence substrate approach and favor the formation of a particular product isomer, thus enhancing selectivity.

Electronic Effects: The electronic properties of the pyrazole ligand can be tuned by introducing electron-donating or electron-withdrawing groups. This can affect the electron density at the metal center, which in turn influences its reactivity and catalytic activity.

Hemilability: Incorporating a hemilabile donor group into the pyrazole ligand can be beneficial for catalysis. This group can reversibly coordinate and dissociate from the metal center, creating a vacant coordination site necessary for substrate binding and activation.

Pincer Ligands: Designing pincer ligands that incorporate pyrazole moieties can lead to highly stable and active catalysts. The rigid framework of the pincer ligand enforces a specific coordination geometry and enhances the stability of the complex. nih.gov

Metal-Ligand Cooperation in Catalytic Transformations

Metal-ligand cooperation (MLC) refers to the synergistic involvement of both the metal center and the ligand in the activation of substrates and the promotion of catalytic reactions. nih.gov Protic pyrazole ligands, which contain an N-H group, are particularly well-suited for MLC.

The N-H proton of a coordinated pyrazole becomes more acidic, allowing for facile deprotonation. nih.gov This deprotonation-protonation equilibrium can be coupled to the catalytic cycle, where the ligand acts as a proton shuttle or an internal base. This bifunctional reactivity, where the metal center acts as a Lewis acid and the pyrazole ligand acts as a Brønsted acid/base, can enable novel reaction pathways and enhance catalytic efficiency.

For example, in transfer hydrogenation reactions catalyzed by protic pyrazole ruthenium complexes, the pyrazole N-H group can participate in the heterolytic cleavage of the N-N bond of a coordinated hydrazine (B178648) substrate through hydrogen bonding. nih.gov This demonstrates a clear instance of metal-ligand cooperation where the ligand actively participates in the bond-breaking and bond-forming steps of the catalytic cycle.

The performed searches focused on identifying literature detailing the use of this specific pyrazole derivative as a ligand in catalysis, including its in situ complex formation and the catalytic activities of the resulting metal complexes. However, the search results did not yield any publications, data, or research findings related to "this compound" in a catalytic context.

General information on the catalytic applications of other pyrazole-based ligands and their metal complexes is available, but per the user's strict instructions, this information is excluded as it falls outside the scope of the specified compound.

Therefore, the section "6.4. In Situ Formation and Catalytic Properties of Metal-Pyrazole Complexes" focusing on this compound cannot be generated due to the absence of relevant scientific literature.

Supramolecular Chemistry and Non Covalent Interactions of 1 Cyclobutyl 3,5 Dimethyl 1h Pyrazole Derivatives

Hydrogen Bonding Networks in Pyrazole (B372694) Supramolecular Structures

The supramolecular architecture of pyrazole compounds is historically dominated by hydrogen bonding. In N-unsubstituted (1H) pyrazoles, the interplay between the acidic pyrrole-type nitrogen (N1-H) as a hydrogen bond donor and the basic pyridine-type nitrogen (N2) as an acceptor is the principal structure-directing interaction. nih.gov This robust N-H···N hydrogen bond synthon leads to a variety of predictable self-assembly motifs, including cyclic dimers, trimers, tetramers, and infinite polymeric chains known as catemers. nih.govresearchgate.netnih.gov The specific motif adopted often depends on the steric and electronic nature of other substituents on the pyrazole ring. researchgate.net

For 1-cyclobutyl-3,5-dimethyl-1H-pyrazole, the N1 position is blocked by the cyclobutyl group, rendering the classic N-H···N hydrogen bonding impossible. Consequently, the supramolecular assembly of this derivative must rely on weaker, less directional interactions. The primary hydrogen bonding interactions available would be of the C-H···N type, where activated C-H bonds on the cyclobutyl or methyl groups act as donors to the pyridine-type N2 atom of an adjacent pyrazole molecule.

The expected characteristics of these interactions are:

Greater Distances: C-H···N bonds are generally longer and weaker than conventional N-H···N bonds.

Geometric Variability: The geometry of these interactions is less constrained, leading to more complex and potentially less predictable packing arrangements.

Influence of Steric Hindrance: The bulky, non-planar cyclobutyl group introduces significant steric hindrance, which will influence which C-H donors can approach the N2 acceptor of a neighboring molecule, thereby dictating the final crystal packing.

In the absence of strong, directional hydrogen bonds, van der Waals forces and dipole-dipole interactions also play a more significant role in the stabilization of the crystal lattice.

Pi-Pi Stacking Interactions in Aromatic Pyrazole Systems

Pi-pi (π-π) stacking is another crucial non-covalent interaction that directs the crystal packing of aromatic systems, including pyrazoles. This interaction involves the attraction between the electron clouds of adjacent aromatic rings and is critical for stabilizing layered or slipped-stack structures. The geometry of π-π stacking is typically parallel-displaced, where the rings are offset from one another to minimize electrostatic repulsion, with centroid-to-centroid distances commonly found in the range of 3.3 to 3.8 Å.

In derivatives of this compound, the potential for π-π stacking is influenced by its substitution pattern:

Pyrazole Ring: The inherent aromaticity of the pyrazole ring allows it to participate in π-π stacking.

Steric Effects of Substituents: The two methyl groups at the C3 and C5 positions, and particularly the bulky cyclobutyl group at the N1 position, create significant steric shields around the pyrazole ring. scispace.com This steric hindrance would likely prevent the close, co-facial alignment required for strong π-π stacking between pyrazole rings. Instead, any stacking interactions would be highly displaced or involve interactions between the pyrazole ring and other parts of adjacent molecules (e.g., C-H···π interactions).

Compared to N-aryl pyrazoles, where intramolecular or intermolecular stacking between the pyrazole and the aryl ring is common, the non-aromatic nature of the cyclobutyl group in this compound eliminates this possibility and places greater emphasis on crystal packing driven by steric fit and weak hydrogen bonds.

Crystal Engineering Principles for Pyrazole-Based Materials

Crystal engineering is the design and synthesis of functional solid-state structures based on a thorough understanding of intermolecular interactions. Pyrazoles are considered highly versatile building blocks, or "supramolecular synthons," in this field due to their predictable interaction patterns. researchgate.netrsc.org

The application of crystal engineering principles to this compound derivatives would involve a different strategy than that used for 1H-pyrazoles:

Primary Synthon Identification: For 1H-pyrazoles, the N-H···N interaction is the primary and most reliable synthon. researchgate.net For the title compound, this synthon is absent. The key engineering challenge would be to utilize the weaker and less directional C-H···N and C-H···π interactions as the primary structure-directing synthons.

Predictability and Design: The lesser strength and directionality of the available interactions make the rational design of specific crystal architectures for this molecule more challenging. Crystal structure prediction would likely reveal multiple potential packing arrangements (polymorphs) with similar lattice energies.

The table below summarizes the key differences in crystal engineering approaches for N-unsubstituted pyrazoles versus N1-alkylated pyrazoles like the one .

| Feature | 1H-Pyrazole Derivatives | This compound |

| Primary H-Bond Donor | N1-H (strong) | C-H (weak) |

| Primary H-Bond Acceptor | N2 (strong) | N2 (strong) |

| Dominant Synthon | N-H···N | C-H···N |

| Role of π-π Stacking | Often significant, can be modulated by C-substituents | Sterically hindered by N1-substituent |

| Predictability | High, based on robust synthon hierarchy | Lower, sensitive to subtle packing forces |

Self-Assembly and Molecular Recognition in Pyrazole Derivatives

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. In pyrazole chemistry, this process is often driven by the formation of the discrete hydrogen-bonded motifs previously discussed (dimers, trimers, etc.). researchgate.netnih.gov

For this compound, self-assembly in the solid state would be a process of molecular recognition based on shape and weak electronic complementarity.

Shape-Directed Assembly: The primary driver for assembly would be the steric "fit" of the molecules. The bulky, three-dimensional cyclobutyl group would act as a key recognition feature, interlocking with neighboring molecules in a way that maximizes packing efficiency and satisfies van der Waals interactions. This is a form of molecular recognition where the shape of the molecule itself carries the structural information for assembly.

Role of Weak Interactions: The final assembled structure is "cemented" by a network of weak C-H···N and potentially C-H···π interactions. While a single one of these bonds is weak, their collective contribution provides the necessary stabilization energy for the crystal lattice.

Absence of Pre-organization in Solution: Unlike pyrazoles that can form strong hydrogen-bonded dimers in solution, the weaker interactions available to this compound mean that significant pre-organization in solution is less likely. The self-assembly process would predominantly occur at the crystal growth interface.

In essence, the supramolecular chemistry of this compound is a case study in how blocking the primary interaction site (N1-H) of a versatile synthon shifts the balance of power to weaker forces. The assembly is no longer dominated by a single, strong directional bond but rather by a complex interplay between the steric demands of its bulky alkyl substituents and a network of diffuse, weak hydrogen bonds.

Functionalization Strategies and Derivatization of the 1 Cyclobutyl 3,5 Dimethyl 1h Pyrazole Core

Regioselective C-H Activation and Arylation Strategies

While direct C-H activation and arylation studies specifically on 1-cyclobutyl-3,5-dimethyl-1H-pyrazole are not extensively documented, strategies developed for analogous structures, such as other substituted pyrazoles and cyclobutane-containing compounds, provide insight into potential synthetic routes.

Palladium-catalyzed C-H arylation is a powerful tool for the functionalization of heterocyclic compounds. For pyrazole (B372694) derivatives, the pyrazole ring can act as a directing group for the activation of C(sp³)–H bonds. This has been demonstrated in the arylation of methyl groups on a pyrazole core, leading to the formation of β-phenethylamines after subsequent ozonolysis of the pyrazole moiety. researchgate.net

Furthermore, the selective arylation of tertiary C–H bonds within cyclobutane (B1203170) rings has been achieved using palladium(II) catalysis with the aid of transient directing groups. nih.gov This methodology has been successfully applied to cyclobutylmethyl ketones, suggesting that the tertiary C-H bond of the cyclobutyl group in this compound could potentially be targeted for arylation under similar conditions. nih.govresearchgate.net The use of an electron-deficient 2-pyridone ligand has been shown to be crucial in enabling the activation of these sterically hindered tertiary C–H bonds. nih.govresearchgate.net

Table 1: Examples of Palladium-Catalyzed C-H Arylation on Related Structures

| Substrate Analogue | Arylating Agent | Catalyst/Ligand | Product | Yield (%) | Reference |

| 1-Cyclobutylpropan-2-one | Methyl 4-iodobenzoate | Pd(OAc)₂ / 3-nitro-5-(trifluoromethyl)pyridin-2(1H)-one | Methyl 4-(1-(2-oxopropyl)cyclobutyl)benzoate | High | nih.gov |

| N-Alkyl Pyrazole | Aryl Iodide | Pd(OAc)₂ | N-Alkyl-C-aryl-pyrazole | Moderate to Good | researchgate.net |

N-Functionalization Techniques (Alkylation, Arylation, Alkenylation)

The nitrogen atoms of the pyrazole ring are nucleophilic and can be functionalized through various techniques, including alkylation, arylation, and alkenylation. These reactions typically proceed by treating the pyrazole with a suitable electrophile in the presence of a base.

N-Alkylation: The alkylation of pyrazoles is a common transformation. While specific examples for this compound are not detailed in the provided context, general methods involve the use of alkyl halides, triflates, or other alkylating agents in the presence of a base like sodium hydride or potassium carbonate.

N-Arylation: Direct N-arylation of pyrazoles can be achieved using activated aryl halides, such as fluoronitrobenzenes, in the presence of a base like potassium tert-butoxide. Microwave irradiation has been shown to accelerate these reactions.

N-Alkenylation: Although less common, N-alkenylation can be accomplished through methods like copper- or palladium-catalyzed cross-coupling reactions with vinyl halides or acetates.

It is important to note that for unsymmetrical pyrazoles, N-functionalization can lead to a mixture of regioisomers. However, for this compound, as the N1 position is already substituted, further N-functionalization would lead to the formation of pyrazolium (B1228807) salts.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring

The aromatic nature of the pyrazole ring allows it to undergo both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is governed by the electronic properties of the pyrazole ring and its substituents.

Electrophilic Substitution: The pyrazole ring is electron-rich and readily undergoes electrophilic substitution, predominantly at the C4 position. The N1-cyclobutyl and the C3- and C5-methyl groups are electron-donating, further activating the C4 position towards electrophilic attack.

Nitration: The existence of 1-cyclopropyl-3,5-dimethyl-4-nitro-1H-pyrazole suggests that nitration of this compound at the C4 position is a feasible transformation, likely achievable using standard nitrating agents like nitric acid in sulfuric acid. nih.gov

Halogenation: Halogenation of 1-alkyl-3,5-dimethyl-pyrazoles at the C4 position can be readily achieved using N-halosuccinimides (NCS, NBS, NIS). For instance, 1-phenyl-3,5-dimethyl-1H-pyrazole undergoes smooth bromination and iodination at the C4 position. researchgate.netresearchgate.net

Table 2: Electrophilic Halogenation of a 1-Phenyl-3,5-dimethyl-1H-pyrazole Analogue

| Substrate | Reagent | Product | Yield (%) | Reference |

| 1-Phenyl-3,5-dimethyl-1H-pyrazole | N-Bromosuccinimide (NBS) | 4-Bromo-1-phenyl-3,5-dimethyl-1H-pyrazole | High | researchgate.net |

| 1-Phenyl-3,5-dimethyl-1H-pyrazole | N-Iodosuccinimide (NIS) | 4-Iodo-1-phenyl-3,5-dimethyl-1H-pyrazole | High | researchgate.net |